Comparative ALDH3A1 Inhibitory Potency: 2-(Benzyloxy)-6-bromobenzaldehyde vs. a Potent Benzimidazole-Based Inhibitor
2-(Benzyloxy)-6-bromobenzaldehyde exhibits a moderate inhibitory effect on human aldehyde dehydrogenase 3A1 (ALDH3A1), with a reported IC50 of 2.1 µM (2100 nM) [1]. In contrast, a structurally distinct benzimidazole-dione derivative (CHEMBL3128208) displays a significantly higher potency for the same target, with an IC50 of 360 nM [2]. This approximately 5.8-fold difference in potency is critical. While the benzimidazole derivative is more potent, the benzyloxybenzaldehyde scaffold of the target compound offers a distinct chemical starting point for optimization, as it is less likely to be encumbered by the intellectual property and synthetic complexity associated with the more potent heterocyclic series.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2100 nM (2.1 µM) |
| Comparator Or Baseline | Benzimidazole-dione derivative (CHEMBL3128208): IC50 = 360 nM |
| Quantified Difference | ~5.8-fold lower potency for the target compound |
| Conditions | Assay: Spectrophotometric analysis of benzaldehyde oxidation. Target compound: 1 min preincubation. Comparator: 2 min preincubation with full-length human ALDH3A1 expressed in E. coli. |
Why This Matters
This quantitative potency data allows researchers to select the appropriate tool compound for their study, choosing between a highly potent but structurally complex inhibitor and a moderately potent, synthetically accessible scaffold for further medicinal chemistry campaigns.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). Affinity Data: IC50 = 2100 nM for human ALDH3A1. View Source
- [2] BindingDB. BDBM50448790 (CHEMBL3128208). Affinity Data: IC50 = 360 nM for human ALDH3A1. View Source
